molecular formula C10H11FO B8000258 3-(4-Fluoro-2-methoxyphenyl)-1-propene

3-(4-Fluoro-2-methoxyphenyl)-1-propene

Cat. No.: B8000258
M. Wt: 166.19 g/mol
InChI Key: FRUPJLPELMCLGQ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenyl)-1-propene is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methoxyphenyl)-1-propene typically involves the use of 4-fluoro-2-methoxyphenylboronic acid as a starting material. This compound can be synthesized through a series of reactions, including the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives .

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenol
  • 4-Fluoro-2-methoxybenzene

Uniqueness

3-(4-Fluoro-2-methoxyphenyl)-1-propene is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-methoxy-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-4-8-5-6-9(11)7-10(8)12-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUPJLPELMCLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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